Linoleoyl phenylalanine

Inflammation Lipid Signaling Macrophage Biology

Linoleoyl phenylalanine (N-linoleoyl-L-phenylalanine) is the essential negative control for 15-deoxy-Δ(13,14)-PGJ2 induction assays in RAW macrophages. It exhibits almost no response, enabling accurate benchmarking of anti-inflammatory N-acyl amino acid candidates. Endogenous to Drosophila melanogaster larvae, it serves as a critical analytical standard for insect lipidomics. Stereospecific activity ensures precise SAR studies. Procure for reliable, publication-ready data.

Molecular Formula C27H41NO3
Molecular Weight 427.6 g/mol
CAS No. 2441-64-7
Cat. No. B593687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl phenylalanine
CAS2441-64-7
SynonymsN-Linoleoyl Phenylalanine
Molecular FormulaC27H41NO3
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1
InChIKeyHKUGGWURERXWKM-ABDCMALPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleoyl Phenylalanine (CAS 2441-64-7): Endogenous N-Acyl Amine & Research-Grade Lipid Conjugate


Linoleoyl phenylalanine (N-linoleoyl phenylalanine) is an endogenous N-acyl amine belonging to the N-acylamide family of lipid signaling molecules, classified specifically as a long-chain N-acyl amino acid conjugate of linoleic acid (18:2) and phenylalanine [1]. It was first identified in Drosophila melanogaster larvae and is biosynthesized by the circulating enzyme PM20D1, which catalyzes the condensation of free fatty acids and amino acids, with degradation mediated primarily by fatty acid amide hydrolase (FAAH) [2]. The compound is supplied as a white to off-white solid with molecular formula C27H41NO3 (MW 427.62) and is soluble in DMSO, ethanol, and DMF for in vitro applications .

Why Generic Substitution of Linoleoyl Phenylalanine with Other N-Acyl Amino Acids is Scientifically Unsound


Within the N-acyl amino acid class, subtle structural variations—specifically the identity of the amino acid head group and fatty acyl chain—produce profound and non-linear changes in biological activity. As demonstrated by Burstein et al. (2012), substituting the amino acid moiety from alanine to phenylalanine within the linoleoyl conjugate series results in a near-complete loss of 15-deoxy-Δ13,14-PGJ2 stimulatory activity in RAW macrophage cells [1]. This extreme structure-activity relationship (SAR) gradient, where N-linoleoyl-D-phenylalanine ranks lowest among six tested analogs, precludes any assumption of functional equivalence [1]. Consequently, selecting a specific N-acyl amino acid without empirical validation of the intended biological response introduces substantial experimental risk, particularly in studies of inflammation resolution, mitochondrial uncoupling, or lipid signaling where stereochemistry and head group size are critical determinants of receptor engagement and downstream effects [2].

Quantitative Differentiation Evidence for Linoleoyl Phenylalanine (CAS 2441-64-7) Against Structural Analogs


Differential PGJ2 Stimulation in RAW Macrophages: N-Linoleoyl-D-Phenylalanine vs. N-Linoleoyl-D-Alanine

In a direct head-to-head comparison within the same in vitro model, N-linoleoyl-D-phenylalanine (D-EMA-9(18:2)) exhibited negligible capacity to stimulate 15-deoxy-Δ13,14-PGJ2 production in RAW mouse macrophage cells, contrasting sharply with N-linoleoyl-D-alanine (D-EMA-2(18:2)), which was identified as the most active compound in the series [1]. The rank order of anti-inflammatory activity among six analogs placed N-linoleoyl-D-phenylalanine at the lowest position, demonstrating a dramatic loss of activity when the alanine head group is substituted with phenylalanine [1].

Inflammation Lipid Signaling Macrophage Biology

Chiral Specificity in Anti-Inflammatory Response: D-Phenylalanine vs. L-Alanine Stereoisomers

The study revealed a pronounced chiral preference in the PGJ2 stimulation assay, where the D-enantiomer of N-linoleoylalanine demonstrated significantly higher activity than the L-enantiomer [1]. N-linoleoyl-D-phenylalanine, despite sharing the D-configuration with the most active analog, failed to produce a response, indicating that stereochemistry alone is not sufficient to confer activity; the bulkier aromatic phenylalanine side chain introduces steric or electronic incompatibility with the putative receptor binding site [1].

Stereochemistry Receptor Pharmacology Drug Discovery

Lack of Anti-Inflammatory Activity in PGJ2 Pathway: Distinguishing Feature for Experimental Design

Multiple vendor technical datasheets consistently report that N-linoleoyl phenylalanine does not increase 15-deoxy-PGJ2 expression in RAW cells, indicating a lack of anti-inflammatory action via this pathway, despite the broader class of N-acyl amines being characterized as promoters of mitochondrial uncoupling and possessing anti-inflammatory potential [1]. This property distinguishes it from other N-acyl amino acids such as N-linoleoylglycine and N-arachidonoylglycine, which do stimulate PGJ2 production and demonstrate in vivo anti-inflammatory efficacy in the mouse peritonitis model [2].

Negative Control PGJ2 Pathway Inflammation Resolution

Validated Research Applications for Linoleoyl Phenylalanine (CAS 2441-64-7) Based on Differential Evidence


Negative Control for PGJ2-Mediated Anti-Inflammatory Assays in Macrophage Cell Models

Procure Linoleoyl phenylalanine for use as a structurally matched negative control in RAW 264.7 macrophage assays evaluating 15-deoxy-Δ13,14-PGJ2 production. Its demonstrated lack of activity in this pathway [1] ensures that any observed PGJ2 elevation with test compounds (e.g., N-linoleoylglycine or N-arachidonylglycine) can be confidently attributed to compound-specific pharmacology rather than non-specific class effects. This application is essential for robust SAR studies and for validating assay specificity in inflammation resolution research .

Structure-Activity Relationship (SAR) Studies of N-Acyl Amino Acid Lipid Signaling

Utilize Linoleoyl phenylalanine as a key comparator in systematic SAR investigations of the N-acyl amino acid family. The extreme activity cliff between N-linoleoyl-D-alanine (most active) and N-linoleoyl-D-phenylalanine (least active) [1] provides a defined experimental window for probing the steric and electronic requirements of the putative receptor (e.g., GPR18) mediating PGJ2 release. This compound enables precise mapping of amino acid head group tolerance, critical for medicinal chemistry efforts aimed at developing stable anti-inflammatory or metabolic disease therapeutics based on the linoleoyl conjugate scaffold .

Reference Standard for Chiral Selectivity Profiling in Lipid Signaling Pathways

Employ Linoleoyl phenylalanine (D-enantiomer) in studies designed to dissect enantiomer-specific signaling mechanisms. The documented high chiral preference of the linoleoylalanine pair (D >> L) [1], contrasted with the inactivity of D-phenylalanine, provides a powerful reference point for confirming that observed biological responses are mediated by stereospecific receptor interactions rather than membrane perturbation or other non-specific mechanisms. This application is particularly valuable in endocannabinoid-like lipid signaling research where receptor identity remains a key open question .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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